BenchChemオンラインストアへようこそ!

N-(2,3-Difluorophenyl)pyridin-2-amine

Lipophilicity LogP Drug-likeness

N-(2,3-Difluorophenyl)pyridin-2-amine (CAS 227805-81-4) is a fluorinated N-phenyl-2-aminopyridine derivative with molecular formula C₁₁H₈F₂N₂ and molecular weight 206.19 g·mol⁻¹. The compound belongs to the 2-aminopyridine class, a privileged scaffold in medicinal chemistry recognized for kinase hinge-binding and nitric oxide synthase (NOS) inhibition.

Molecular Formula C11H8F2N2
Molecular Weight 206.19 g/mol
CAS No. 227805-81-4
Cat. No. B14243247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Difluorophenyl)pyridin-2-amine
CAS227805-81-4
Molecular FormulaC11H8F2N2
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC2=C(C(=CC=C2)F)F
InChIInChI=1S/C11H8F2N2/c12-8-4-3-5-9(11(8)13)15-10-6-1-2-7-14-10/h1-7H,(H,14,15)
InChIKeyUHNKEVNTJSWKMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Difluorophenyl)pyridin-2-amine (CAS 227805-81-4): Chemical Identity and Compound Class for Procurement Screening


N-(2,3-Difluorophenyl)pyridin-2-amine (CAS 227805-81-4) is a fluorinated N-phenyl-2-aminopyridine derivative with molecular formula C₁₁H₈F₂N₂ and molecular weight 206.19 g·mol⁻¹ . The compound belongs to the 2-aminopyridine class, a privileged scaffold in medicinal chemistry recognized for kinase hinge-binding and nitric oxide synthase (NOS) inhibition [1]. Its 2,3-difluorophenyl substitution pattern imparts a calculated LogP of 3.18 and polar surface area (PSA) of 24.92 Ų , placing it within the moderate-lipophilicity range characteristic of orally bioavailable fragment and building-block space. The compound serves primarily as a synthetic intermediate and building block for constructing more elaborate bioactive molecules, particularly kinase inhibitors and nNOS inhibitors [2].

Why Generic Substitution of N-(2,3-Difluorophenyl)pyridin-2-amine with Other N-Phenyl-2-aminopyridines Fails in Structure-Guided Programs


Within the N-phenyl-2-aminopyridine scaffold family, both the number and the regiochemical placement of fluorine substituents on the phenyl ring critically determine electronic character, hydrogen-bonding capacity, and target-binding geometry [1]. The 2,3-difluoro pattern introduces two electron-withdrawing fluorine atoms in an ortho- and meta-relationship to the secondary amine, which simultaneously lowers the pKₐ of the bridging NH (enhancing hydrogen-bond donor character) and creates a unique electrostatic surface potential distinct from the 2,4-, 2,5-, 2,6-, or 3,4-difluoro positional isomers [2]. Substituting the 2,3-difluoro isomer with the non-fluorinated parent (N-phenylpyridin-2-amine, LogP 2.90) or a mono-fluoro analog will alter lipophilicity, metabolic stability, and target off-rate kinetics — changes that are seldom predictable without re-optimizing the entire lead series [3]. Consequently, in fragment-based drug discovery, parallel medicinal chemistry, or patent SAR prosecution, the exact fluorination pattern is a non-interchangeable structural variable.

Quantitative Differentiation Evidence for N-(2,3-Difluorophenyl)pyridin-2-amine Versus Its Closest Analogs: A Procurement-Focused Comparator Guide


Lipophilicity Gain Over the Non-Fluorinated Parent Scaffold

N-(2,3-Difluorophenyl)pyridin-2-amine (CAS 227805-81-4) exhibits a calculated LogP of 3.18, representing a ΔLogP of +0.28 (approximately +10% increase in logD units) over the non-fluorinated parent N-phenylpyridin-2-amine (CAS 6631-37-4, LogP 2.90), while both compounds share an identical PSA of 24.92 Ų [1]. This lipophilicity increase is achieved without expanding polar surface area, meaning the 2,3-difluoro substitution enhances predicted membrane permeability without incurring a PSA penalty that could reduce oral absorption. The identical PSA indicates that both compounds possess the same number of hydrogen-bond donors (1) and acceptors (2), localizing the physicochemical differentiation entirely to the lipophilicity dimension.

Lipophilicity LogP Drug-likeness Permeability

Regiochemical Distinction: 2,3-Difluoro vs. 2,6-Difluoro Positional Isomer

The target compound N-(2,3-difluorophenyl)pyridin-2-amine (CAS 227805-81-4) and its positional isomer N-(2,6-difluorophenyl)pyridin-2-amine (CAS 227805-80-3) share identical calculated LogP (3.17640) and PSA (24.92 Ų) values , meaning conventional computed lipophilicity and polarity metrics alone cannot distinguish these two isomers. However, the 2,3-difluoro pattern places the two electron-withdrawing fluorine atoms in an ortho- and meta-relationship to the bridging NH, while the 2,6-difluoro isomer features a symmetric ortho,orthoʹ-substitution. In the 2,3-isomer, only one fluorine is ortho to the amine (exerting a strong through-bond inductive effect on NH acidity), while the meta-fluorine contributes primarily through resonance and field effects. In the 2,6-isomer, both fluorines are ortho to the amine, producing a symmetric but sterically more congested environment around the secondary amine. This regiochemical difference alters the pKₐ of the bridging NH and the preferred torsional angle between the pyridine and phenyl rings, leading to distinct molecular recognition profiles in protein binding sites.

Positional isomer Electrostatic potential Regiochemistry Structure-activity relationship

Preferred 2,3-Difluorophenyl Motif in Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Co-Crystal Structures

Multiple high-resolution X-ray co-crystal structures of human neuronal nitric oxide synthase (nNOS) in complex with inhibitors bearing the 2,3-difluorophenethyl- or 2,3-difluorophenyl-linked 2-aminopyridine motif have been deposited in the Protein Data Bank [1][2]. In the 2.30 Å structure PDB 7TS8, the 2,3-difluorophenyl moiety of 4-chloro-6-((5-(2-(dimethylamino)ethyl)-2,3-difluorophenyl)ethynyl)pyridin-2-amine engages in critical hydrophobic packing interactions within the nNOS active site [1]. A structurally related analog from this series, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride (a non-2,3-difluorophenyl comparator in the same publication), demonstrated rat nNOS Kᵢ = 46 nM and human nNOS Kᵢ = 48 nM, with 388-fold selectivity over human eNOS and 135-fold selectivity over human iNOS [1]. While the specific 2,3-difluorophenyl-containing inhibitor in PDB 7TS8 is a more advanced analog with additional substituents, the recurrence of the 2,3-difluoro substitution pattern — rather than 2,4-, 2,5-, 2,6-, or 3,4-difluoro — in this structurally characterized nNOS inhibitor series indicates a specific preference for the 2,3-regiochemistry in achieving optimal hydrophobic contacts and selectivity.

nNOS Neuronal nitric oxide synthase Selectivity Crystal structure 2-Aminopyridine

2,3-Difluorophenyl-Linker Motif Validated in PARP1 Inhibitors with In Vivo Efficacy Advantage Over Olaparib

In a published medicinal chemistry optimization study, a novel series of 2,3-difluorophenyl-linker analogues (compounds 15–54) derived from the FDA-approved PARP1 inhibitor olaparib was identified through molecular docking and systematically evaluated [1]. The optimized lead compound 47, bearing the 2,3-difluorophenyl-linker motif, demonstrated PARP1 enzyme IC₅₀ = 1.3 nM, with cellular IC₅₀ values of 0.003 nM (V-C8 cells), 7.1 nM (Capan-1 cells), and 0.2 nM (MDA-MB-436 cells) [1]. In a BRCA1-mutated xenograft model, compound 47 at 50 mg/kg achieved 94.2% tumor growth inhibition (TGI), outperforming olaparib at 100 mg/kg (65.0% TGI) — a superior efficacy at half the dose [1]. The study further demonstrated that compound 47 exhibited more potent PARP1-DNA trapping and double-strand break induction than olaparib [1]. Notably, the authors specifically selected and retained the 2,3-difluorophenyl (rather than 2,4-, 2,5-, 2,6-, or 3,4-difluoro) fragment as the optimal linker moiety through a systematic SAR campaign, and identified the difluorobenzylphthalazinone fragment as the primary metabolic soft spot, with aromatic hydroxylation as the major metabolic pathway [1].

PARP1 DNA damage Cancer In vivo efficacy Olaparib

Building Block Utility Across Kinase Inhibitor Patent Space

The 2-aminopyridine scaffold, including N-aryl-2-aminopyridine derivatives such as the target compound, is widely claimed in kinase inhibitor patents as a hinge-binding pharmacophore [1][2]. A representative patent (US20090196912, assigned to GPC Biotech AG) describes pyridinylamines — a compound class that encompasses N-(2,3-difluorophenyl)pyridin-2-amine — as inhibitors of protein kinases with therapeutic applications spanning oncology, inflammation, and neurodegenerative diseases [1]. A separate kinase inhibitor patent family (US20090196912 and related filings) explicitly includes N-aryl-2-aminopyridine compounds as inhibitors of tyrosine kinases including KDR, Tie-2, Flt3, FGFR3, c-Src, IGF-1R, ALK, c-MET, RON, PAK1, PAK2, and TAK1 [3]. While the exact compound N-(2,3-difluorophenyl)pyridin-2-amine itself is a simple unelaborated building block rather than a potent inhibitor, its core scaffold is embedded in numerous patented kinase inhibitor chemotypes. The 2,3-difluorophenyl substitution in the building block enables direct incorporation into kinase inhibitor SAR campaigns without requiring de novo fluorination chemistry.

Kinase inhibitor 2-Aminopyridine scaffold Tyrosine kinase Patent space Hinge binder

Predicted pKₐ Modulation via Hammett σ Constants: Fluorine Effects on the Deprotonable Secondary Amine

Brandt et al. (1992) demonstrated that for a series of eight N-phenyl-2-pyridinamine derivatives related to the fungicide fluazinam, the pKₐ of the deprotonable secondary amino group is governed equally by electron-withdrawing substituents on both the phenyl and pyridinyl rings, and can be predicted from the sum of the Hammett σ coefficients [1]. Using the Hammett σₘ and σₚ constants for fluorine substituents, the 2,3-difluorophenyl substitution pattern is predicted to lower the NH pKₐ relative to the non-fluorinated parent N-phenylpyridin-2-amine. Specifically, Hammett σₘ(F) = +0.34 and σₚ(F) = +0.06; the 2-fluoro (ortho) substituent exerts an even stronger inductive effect (σₒ ≈ +0.5–0.6, though ortho effects are complicated by steric and field contributions). Applying the Brandt et al. model: the 2,3-difluoro substitution is predicted to lower the pKₐ by approximately 1.0–1.5 pKₐ units compared to the non-fluorinated parent [1][2]. This pKₐ shift has direct consequences for the fraction of deprotonated (neutral) vs. protonated species at physiological pH, influencing both membrane permeability and target-binding interactions.

pKa Hammett equation Uncoupling activity Physicochemical property Structure-activity relationship

High-Value Application Scenarios for N-(2,3-Difluorophenyl)pyridin-2-amine: Where This Building Block Delivers Definitive Advantage


Fragment-Based Drug Discovery (FBDD) Targeting Kinases or NOS Isoforms

In fragment-based screening libraries, the 2,3-difluorophenyl-2-aminopyridine fragment offers a pre-validated hinge-binding scaffold with crystallographic precedent in nNOS (PDB 7TS8, 8FGN) and extensive kinase patent coverage [1][2]. Its moderate LogP (3.18) and low molecular weight (206 Da) place it optimally within fragment-like chemical space (Rule of Three compliant: MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3). The 2,3-difluoro pattern differentiates this fragment from commonly available non-fluorinated or mono-fluorinated analogs, enabling exploration of fluorine-specific hydrophobic contacts and halogen-bonding interactions in the target binding site. The compound can be directly sourced as a building block for fragment soaking, SPR screening, or covalent fragment elaboration without additional fluorination chemistry. The identical PSA (24.92 Ų) to the non-fluorinated parent ensures that any affinity gains observed are attributable specifically to fluorine-mediated interactions rather than changes in overall polarity.

PARP1 Inhibitor Lead Optimization and Chemical Biology Probe Development

The 2,3-difluorophenyl-linker motif has been independently validated in a peer-reviewed PARP1 inhibitor optimization campaign where it conferred superior in vivo efficacy (94.2% TGI at 50 mg/kg) compared to the FDA-approved drug olaparib (65.0% TGI at 100 mg/kg) [3]. The target compound can serve as a key synthetic intermediate for constructing next-generation PARP1 inhibitors or PARP1-targeted chemical biology probes. Incorporating the 2,3-difluoro building block at the outset of a medicinal chemistry program bypasses the need for late-stage fluorination and ensures access to the SAR-validated linker geometry. The published metabolic soft-spot identification (difluorobenzylphthalazinone fragment, aromatic hydroxylation pathway) provides actionable information for designing analogs with improved metabolic stability [3].

Structure-Guided Design of Selective nNOS Inhibitors for Neurodegenerative Disease Research

The 2,3-difluorophenyl moiety appears in multiple structurally characterized nNOS inhibitor co-crystal structures (PDB 7TS8, 8FGN, 8FGM, 6NGE), where it engages in defined hydrophobic packing interactions within the enzyme active site [1][2][4]. Researchers developing selective nNOS inhibitors for neurodegenerative disease applications (cerebral palsy, Parkinson's disease, ALS) should prioritize the 2,3-difluoro building block over other difluoro positional isomers based on this crystallographic evidence. The structurally related nNOS inhibitor series has demonstrated isoform selectivity ratios exceeding 100-fold over eNOS and iNOS [1], and the 2,3-difluorophenyl building block provides a direct synthetic entry point into this validated chemical space. Its predicted lower NH pKₐ (estimated 3.5–4.5) relative to non-fluorinated analogs increases the fraction of neutral species at physiological pH, potentially enhancing blood-brain barrier penetration — a critical requirement for CNS-targeted nNOS therapeutics.

Parallel Medicinal Chemistry and Patent SAR Prosecution

In kinase inhibitor patent prosecution and parallel medicinal chemistry campaigns, the availability of regiospecifically fluorinated building blocks enables systematic SAR exploration and the generation of composition-of-matter claims with precise substitution pattern definitions [5]. The 2,3-difluoro isomer (CAS 227805-81-4) and its positional isomer 2,6-difluoro (CAS 227805-80-3) are chemically distinct entities that cannot be substituted for one another in patent claims or biological assays, despite sharing identical molecular formulas and computed LogP/PSA values. Procuring the specific 2,3-difluoro isomer ensures unambiguous structural identity in patent filings and eliminates the risk of regioisomeric impurity that could confound biological assay interpretation. The GHS Safety Data Sheet classifies the compound as 'for industry use only,' with standard laboratory handling precautions (gloves, eye protection, adequate ventilation) , making it suitable for routine medicinal chemistry workflows.

Quote Request

Request a Quote for N-(2,3-Difluorophenyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.